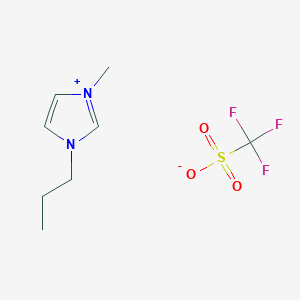
1-Propyl-3-methylimidazolium trifluoromethansulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-methylimidazolium trifluoromethansulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents
Mechanism of Action
1-Propyl-3-methylimidazolium trifluoromethansulfonate, also known as this compound; 99%, is a type of ionic liquid . Here is a detailed analysis of its mechanism of action:
Mode of Action
This compound acts as a solvent in various chemical reactions . It can enhance the reaction rate and yield in organic synthesis processes .
Biochemical Pathways
It can influence these pathways by altering the solubility and reactivity of other molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate reactions and enhance their efficiency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperature and pressure but can decompose under high temperatures . Its solubility can also be affected by the presence of water and other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-3-methylimidazolium trifluoromethansulfonate is typically synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazole. In the second step, the resulting 1-propyl-3-methylimidazole is reacted with trifluoromethanesulfonic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Complex Formation: It forms complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides. Typical conditions involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Complex Formation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form stable complexes.
Major Products:
Substitution Reactions: The major products are typically substituted imidazolium salts.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Scientific Research Applications
1-Propyl-3-methylimidazolium trifluoromethansulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: It is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery medium due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including ionic liquid-based polymers and electrolytes for batteries.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Propyl-3-methylimidazolium trifluoromethansulfonate is unique due to its specific combination of thermal stability, solubility, and low volatility. Compared to 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, it has a shorter alkyl chain, which can influence its solubility and reactivity. Compared to 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, it has a longer alkyl chain, which can affect its physical properties and applications .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIYZHFRPXBGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














